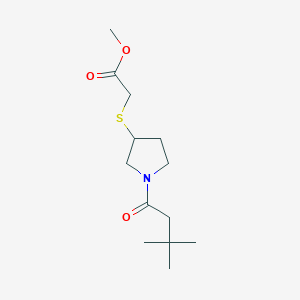
N-2,1,3-benzothiadiazol-4-ylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . It’s an important acceptor unit used in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Synthesis Analysis
2,1,3-Benzothiadiazole can be prepared from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products of this reaction are sulfur dioxide and HCl .
Molecular Structure Analysis
The crystal structure of 2,1,3-Benzothiadiazole was determined in 1951 . The extent of the aromaticity of the compound was examined by a study of its proton NMR spectrum and comparison with naphthalene .
Chemical Reactions Analysis
2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .
Physical And Chemical Properties Analysis
2,1,3-Benzothiadiazole is a bicyclic molecule with a molar mass of 136.17 g·mol −1 . It has a melting point of 54.0 °C and a boiling point of 203.0 °C .
Aplicaciones Científicas De Investigación
Photoluminescent Materials
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide: and its derivatives are known for their photoluminescent properties. These compounds can be used to create materials that emit light upon excitation. This property is particularly useful in the development of new types of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .
Organic Electronics
The electron-withdrawing nature of the benzothiadiazole moiety makes these compounds suitable for use in organic electronics. They can be incorporated into organic solar cells to improve power conversion efficiency or used in organic field-effect transistors (OFETs) to enhance charge carrier mobility .
Coordination Chemistry
In coordination chemistry, N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide can act as a ligand to form complexes with various metals. These complexes can exhibit interesting structural and photophysical properties, making them potential candidates for catalysis, molecular recognition, or as components in magnetic materials .
Photocatalysis
Due to their ability to absorb light and transfer energy, these compounds can be used as photocatalysts. They can facilitate chemical reactions that are otherwise difficult to achieve, such as the breakdown of pollutants or the synthesis of complex organic molecules .
Optoelectronics
The strong electron-withdrawing capability and the structural flexibility of the benzothiadiazole core allow for the fine-tuning of electronic properties. This makes N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide a valuable component in the design of optoelectronic devices, which include sensors and switches .
Fluorescence Imaging
These compounds can be used in fluorescence imaging techniques due to their luminescent properties. They can be attached to biomolecules or cells to help visualize biological processes, aiding in medical diagnostics and research .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2,1,3-benzothiadiazole (bt) derivatives, are known to be important acceptor units used in the development of photoluminescent compounds .
Mode of Action
Bt derivatives, due to their strong electron-withdrawing ability, can improve the electronic properties of the resulting organic materials when used in molecular construction .
Biochemical Pathways
Bt derivatives are known to be used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
Bt derivatives are known to be used in the development of photoluminescent compounds, suggesting they may have a role in light emission .
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAWPPMENYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)
![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)





![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)

![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2948234.png)
